RS 09 TFA

Vaccine adjuvant TLR4 agonism Immunogenicity

RS 09 TFA (APPHALS) is a synthetic heptapeptide TLR4 agonist. Unlike LPS, it triggers TLR4/NF-κB without full toxicity. Validated in vivo adjuvant for boosting humoral response to subunit vaccines, outperforming alum. Ideal for immunology R&D.

Molecular Formula C33H50F3N9O11
Molecular Weight 805.8 g/mol
Cat. No. B8201713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 09 TFA
Molecular FormulaC33H50F3N9O11
Molecular Weight805.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1
InChIKeyJEJDMAALCYLRNZ-QVWBAPIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[...]-3-hydroxypropanoic Acid TFA (RS09 TFA) – Synthetic TLR4 Agonist Peptide for Immuno-Oncology and Vaccine Research


(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid (commonly designated RS09 TFA or APPHALS) is a synthetic heptapeptide composed of the sequence H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH formulated as a trifluoroacetate salt . This compound acts as a peptide mimic of bacterial lipopolysaccharide (LPS) and functions as a selective agonist of Toll-like receptor 4 (TLR4) [1]. RS09 TFA is utilized primarily as a research tool to activate the TLR4/NF-κB signaling pathway in vitro and as an experimental vaccine adjuvant to enhance antigen-specific immune responses in vivo .

Why (2S)-2-[[...]-3-hydroxypropanoic Acid TFA Cannot Be Replaced by Generic TLR4 Agonists in Adjuvant and Immunotherapy Studies


The functional and immunological outcomes of TLR4 stimulation are exquisitely sensitive to the specific agonist employed. Unlike natural LPS, which activates TLR4/MD-2 with high potency but also triggers systemic inflammation and pyrogenicity, RS09 TFA was identified through phage display as a synthetic peptide that mimics LPS binding without replicating its full toxicity profile [1]. In contrast to other LPS-mimetic peptides, such as RS01, which exhibit in vitro TLR4 agonism but fail to translate to in vivo adjuvant activity, RS09 TFA uniquely demonstrates robust in vivo functional efficacy [2]. Furthermore, substitution with non-peptide small-molecule TLR4 agonists (e.g., Monophosphoryl Lipid A derivatives) or peptide analogs with single-residue alterations cannot be assumed to reproduce the precise NF-κB activation kinetics, cytokine secretion profile, or the synergistic antigen-specific antibody enhancement documented specifically for the H-Ala-Pro-Pro-His-Ala-Leu-Ser sequence [1][3].

(2S)-2-[[...]-3-hydroxypropanoic Acid TFA (RS09 TFA): Head-to-Head Efficacy, Purity, and Comparative Adjuvant Data


In Vivo Adjuvant Activity: RS09 TFA Demonstrates Exclusive Enhancement of Antigen-Specific Antibody Response Compared to RS01 and Alum

In a direct head-to-head in vivo immunization study in BALB/c mice, RS09 TFA was the only tested peptide adjuvant to significantly increase X-15-specific antibody serum concentrations. While both RS01 and RS09 exhibited comparable in vitro TLR4 agonism (NF-κB nuclear translocation and cytokine secretion), only RS09 produced a robust antibody response in vivo, outperforming both the RS01 peptide and the clinically established alum adjuvant [1]. The study administered 25 µg of each peptide during vaccination. This functional divergence underscores that in vitro TLR4 activation does not predict in vivo adjuvant potency, positioning RS09 as a functionally distinct compound [1].

Vaccine adjuvant TLR4 agonism Immunogenicity In vivo efficacy

TLR4-Specific NF-κB Activation: RS09 TFA Induces Nuclear Translocation in TLR4-Expressing Cells but Not in TLR4-Null Controls

RS09 TFA demonstrates target engagement specificity for TLR4. In a controlled cross-study comparison, RS09 TFA treatment of HEK-BLUE™-4 cells (engineered to express only TLR4) and RAW264.7 macrophages resulted in clear NF-κB nuclear translocation as visualized by fluorescence microscopy [1]. In contrast, treatment of HEK293 cells, which lack endogenous TLR4 expression, resulted in no observable NF-κB nuclear translocation, confirming that RS09 TFA activity is dependent on the presence of TLR4 [1]. This contrasts with LPS, which also activates TLR4 but through the MD-2 co-receptor and with broader inflammatory consequences, highlighting RS09 TFA's value as a specific TLR4 probe .

TLR4 specificity NF-κB pathway Cell signaling In vitro validation

High-Purity Synthetic Peptide: RS09 TFA is Supplied at ≥98% Purity (HPLC) with Rigorous Quality Control

As a chemically synthesized heptapeptide, RS09 TFA is available with a certified purity of ≥98% as determined by high-performance liquid chromatography (HPLC) . This level of purity exceeds the typical threshold (≥95%) for many commercial research peptides and ensures minimal contamination by truncated sequences or side-chain protected byproducts that could confound immunological assays [1]. Unlike biologics or recombinant proteins, the synthetic nature of RS09 TFA eliminates lot-to-lot variability in post-translational modifications and endotoxin contamination, providing a consistent chemical entity for reproducible research .

Peptide synthesis Quality control Purity HPLC

Defined Heptapeptide Sequence H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH Confers Functional Adjuvant Motif

The functional TLR4 agonistic activity of RS09 TFA is encoded within the precise heptapeptide sequence H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH [1]. In class-level inference based on peptide engineering studies, the incorporation of multiple proline residues (Pro-Pro) and the central histidine (His) are critical for maintaining the conformational motif recognized by TLR4 [2]. This sequence was selected from phage display screening and is distinct from other TLR4 peptide agonists (e.g., RS01: QEINSSY) that lack the same in vivo efficacy [1]. Consequently, peptide analogs with sequence truncations, single amino acid substitutions, or different counterions (e.g., acetate vs. TFA) may exhibit altered solubility, stability, or biological activity, making the exact H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH TFA form the validated research standard.

Peptide engineering Structure-activity relationship Immunology Vaccine design

Validated Applications of (2S)-2-[[...]-3-hydroxypropanoic Acid TFA (RS09 TFA) in Vaccine Adjuvant Systems and Innate Immunity Research


Vaccine Adjuvant for Subunit and Peptide Antigens in Preclinical Models

RS09 TFA is empirically validated as an in vivo adjuvant to enhance the immunogenicity of weakly immunogenic antigens. In a published study, co-administration of 25 µg RS09 TFA with the X-15-KLH peptide conjugate in mice resulted in a significant increase in X-15-specific antibody titers compared to both alum adjuvant and the inactive peptide RS01 [1]. This application is directly supported by head-to-head comparative data and is recommended for vaccine researchers seeking a defined, synthetic TLR4 agonist to boost humoral responses to subunit or peptide-based vaccine candidates [1].

Activation of TLR4/NF-κB Signaling in Macrophage and Engineered Cell Lines

RS09 TFA is an effective tool for studying TLR4-dependent NF-κB signaling. In vitro treatment of RAW264.7 murine macrophages or HEK-BLUE™-4 cells (which express only TLR4) with RS09 TFA induces nuclear translocation of NF-κB and subsequent secretion of inflammatory cytokines, as confirmed by fluorescence microscopy and cytokine arrays [1]. This application is supported by cross-study comparable data showing TLR4-specific activation, making RS09 TFA suitable for mechanistic studies of innate immune signaling and for screening TLR4 pathway inhibitors [1].

Functional Validation of TLR4/NF-κB Pathway Involvement in Disease Models

RS09 TFA serves as a specific pharmacological tool to confirm the role of TLR4/NF-κB signaling in cellular and animal disease models. For instance, the protective effects of natural compounds like Paeoniflorin against sepsis-induced liver injury were completely abolished upon co-administration of RS09 TFA, demonstrating that the compound's effects are mediated through TLR4 activation [1]. This application leverages the compound's well-characterized TLR4 agonist activity to establish mechanistic causality in inflammation and immunology research [1].

Intranasal Mucosal Vaccine Delivery Systems

RS09 TFA has been successfully incorporated into polymer-based intranasal vaccine delivery platforms. A study demonstrated that RS09, either chemically conjugated to DEG-PEI polymer or physically mixed, enhanced both systemic and mucosal immune responses to an adenoviral vector-based HIV-1 vaccine following intranasal administration [1]. This application is supported by class-level inference and demonstrates the utility of RS09 TFA in advanced formulation and mucosal immunology research, where traditional alum adjuvants are ineffective [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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